1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide
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Overview
Description
1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide, also known as PPS, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has shown promising results in various studies due to its unique chemical structure.
Mechanism of Action
Target of Action
Similar compounds have been used to inhibit specific enzymes or receptors in the body .
Mode of Action
It’s common for such compounds to interact with their targets by binding to active sites, thereby modulating the activity of the target .
Biochemical Pathways
Similar compounds often affect pathways related to the function of the target they bind to .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects are typically related to the modulation of the activity of the target .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. These factors can include pH, temperature, presence of other molecules, and more .
Advantages and Limitations for Lab Experiments
1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high bioavailability. However, one limitation of this compound is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for the study of 1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide. One potential area of research is the development of this compound-based therapeutics for the treatment of inflammatory diseases. Another potential area of research is the study of this compound in combination with other compounds for the treatment of cancer. Additionally, the potential use of this compound in the treatment of neurological disorders and cardiovascular diseases warrants further investigation.
Synthesis Methods
1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-aminopyrimidine and piperidine in the presence of a catalyst to form 2-(piperidin-1-yl)pyrimidine-4-amine. The second step involves the reaction of this intermediate compound with benzaldehyde to form 1-phenyl-2-(piperidin-1-yl)pyrimidin-4-yl)methanol. The final step involves the reaction of this intermediate with methanesulfonyl chloride to form this compound.
Scientific Research Applications
1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of cardiovascular diseases and neurological disorders.
properties
IUPAC Name |
1-phenyl-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-24(23,14-15-7-3-1-4-8-15)19-13-16-9-10-18-17(20-16)21-11-5-2-6-12-21/h1,3-4,7-10,19H,2,5-6,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRDVJXBMVBELW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)CNS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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